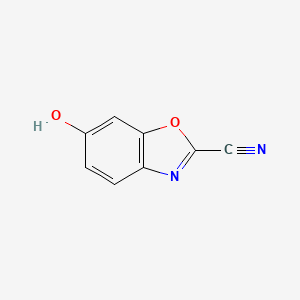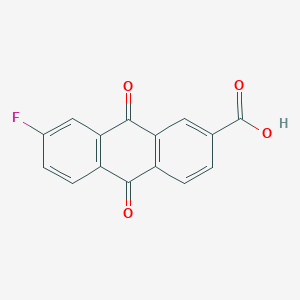![molecular formula C8H7BrN4 B8451725 3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B8451725.png)
3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine typically involves the reaction of 3-bromo-5-chloromethylpyridine with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling reactions: The triazole ring can engage in coupling reactions with various partners to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could introduce oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or conductivity.
Wirkmechanismus
The mechanism by which 3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-1H-1,2,4-triazole: Shares the triazole ring but lacks the pyridine moiety.
5-bromo-2-methylpyridine: Contains a bromine-substituted pyridine ring but lacks the triazole group.
Uniqueness
3-bromo-5-[(1H-1,2,4-triazol-1-yl)methyl]pyridine is unique due to the presence of both the bromine-substituted pyridine ring and the triazole moiety.
Eigenschaften
Molekularformel |
C8H7BrN4 |
|---|---|
Molekulargewicht |
239.07 g/mol |
IUPAC-Name |
3-bromo-5-(1,2,4-triazol-1-ylmethyl)pyridine |
InChI |
InChI=1S/C8H7BrN4/c9-8-1-7(2-10-3-8)4-13-6-11-5-12-13/h1-3,5-6H,4H2 |
InChI-Schlüssel |
RCKMBOUMTORLJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1Br)CN2C=NC=N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-{3-[2-(Methylthio)pyrimidin-4-yl]pyridin-2-yloxy}benzeneamine](/img/structure/B8451735.png)
